Cas no 1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine)

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine
- 3-Pyridinemethanamine, α,5-dimethyl-6-(1-pyrrolidinyl)-
-
- インチ: 1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3
- InChIKey: DHQMVGZNGUWMIG-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC(C)=C(N2CCCC2)N=C1)C
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500148-1g |
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine |
1355218-50-6 | 97% | 1g |
$1190 | 2023-01-01 |
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamineに関する追加情報
Introduction to 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine (CAS No. 1355218-50-6)
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With a molecular structure characterized by a pyridine core fused with a pyrrolidine moiety, this compound exhibits promising biological activities that make it a valuable candidate for further exploration in medicinal chemistry. The CAS number 1355218-50-6 provides a unique identifier, ensuring precise classification and reference within scientific literature and industrial applications.
The compound's structural features, particularly the presence of a 5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl substituent, contribute to its unique chemical and pharmacological properties. This arrangement facilitates interactions with biological targets, making it an intriguing molecule for developing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy, thereby accelerating the drug discovery process.
In the context of modern pharmaceutical research, 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine represents a convergence of structural diversity and functional utility. The pyrrolidine ring is known for its ability to enhance solubility and metabolic stability, while the pyridine moiety often serves as a key pharmacophore in many bioactive molecules. The methyl group at the 5-position further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.
Current research indicates that derivatives of this compound may exhibit potential in modulating neurotransmitter pathways, making them candidates for treating neurological disorders. Studies have suggested that the pyrrolidinyl-pyridine scaffold can interact with receptors and enzymes involved in synaptic transmission, offering a basis for developing next-generation neuromodulators. Additionally, the ethylamine side chain provides a versatile platform for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
The synthesis of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity and scalability for industrial production.
From a regulatory perspective, the compound's classification as an intermediate or research chemical ensures compliance with international standards governing chemical substances. Its use in academic and industrial research settings is subject to guidelines that prioritize safety and environmental responsibility. The absence of hazardous or controlled substance indicators makes it suitable for broad application in drug development without stringent restrictions on its handling or distribution.
The integration of high-throughput screening (HTS) technologies has further enhanced the exploration of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine and its analogs. By rapidly testing large libraries of compounds against various biological targets, researchers can identify lead structures with optimized pharmacokinetic profiles. This approach has been instrumental in identifying novel drug candidates that exhibit improved efficacy and reduced side effects compared to existing therapies.
Future directions in the study of this compound may include exploring its potential as an intermediate in synthesizing more complex molecules with enhanced therapeutic properties. The flexibility of its structure allows for modifications at multiple positions, enabling chemists to fine-tune interactions with biological targets. Additionally, investigating its behavior in vivo will provide insights into its metabolic fate and potential toxicity profiles, which are critical factors in drug development.
The role of computational tools in predicting the pharmacological behavior of 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help elucidate how the compound interacts with proteins and nucleic acids at an atomic level. These insights are invaluable for designing derivatives with improved binding affinity and selectivity, thereby enhancing therapeutic outcomes.
In conclusion, 1-(5-Methyl-6-pyrrolidin-1-ylylpyridin -3 - yl)-ethylamine (CAS No. 1355218 - 50 - 6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutics, particularly in neurological disorders. With ongoing advancements in synthetic chemistry and computational biology, this compound continues to be a focal point in efforts to discover safer and more effective medications.
1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine) 関連製品
- 1251032-53-7(2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)
- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)
- 158089-31-7(4-(Hydroxymethyl)-2-methoxy-benzoic Acid)
- 1805342-74-8(Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate)
- 959237-50-4(2-1,2,4triazolo1,5-apyrimidin-6-ylethanol)
- 2228351-35-5(tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)
- 936324-14-0(N-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-5-carboxamide)
- 878732-26-4(8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1206969-13-2(N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine)
- 1249255-95-5(2-(1,3-Benzoxazol-2-yl)propan-1-amine)




